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Compound of Interest

Compound Name: Caerin 4.1

Cat. No.: B1577625

An In-depth Technical Guide to the Three-Dimensional Structure of Caerin 4.1

Abstract

Caerin 4.1 is a potent antimicrobial peptide isolated from the Australian Green Tree Frog,
Litoria caerulea. As a member of the caerin family of peptides, it exhibits broad-spectrum
activity against various pathogens. Understanding its three-dimensional structure is paramount
for elucidating its mechanism of action and for the rational design of novel, more effective
antimicrobial agents. This document provides a comprehensive technical overview of the 3D
structure of Caerin 4.1, detailing the experimental methodologies used for its determination,
summarizing key quantitative data, and visualizing the associated workflows and proposed
mechanisms.

Three-Dimensional Structure of Caerin 4.1

The three-dimensional structure of Caerin 4.1 has been primarily determined using nuclear
magnetic resonance (NMR) spectroscopy in membrane-mimicking environments. In agueous
solution, the peptide is largely unstructured, adopting a random coil conformation. However, in
the presence of trifluoroethanol (TFE) or dodecylphosphocholine (DPC) micelles, which
simulate the hydrophobic environment of a bacterial membrane, Caerin 4.1 undergoes a
significant conformational change.

The peptide, with the primary sequence GLWQKIKSAAGDLASGIVGQSGKAAL-NHz, folds into
a well-defined amphipathic a-helical structure. This structure is characterized by two helical
segments connected by a flexible hinge region. Specifically, the structure consists of:
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e An N-terminal helix spanning from GIn4 to Alal0.
o A C-terminal helix from Serl4 to Ala24.

o Aflexible hinge or "kink" region around residues Gly12 and Alal3, which provides significant
conformational flexibility.

This amphipathic nature, with hydrophobic and hydrophilic residues segregated on opposite
faces of the helix, is critical for its antimicrobial activity, facilitating interaction with and
disruption of bacterial cell membranes.

Quantitative Structural & Activity Data

The determination of the Caerin 4.1 structure and its biological function is supported by
extensive quantitative data derived from NMR spectroscopy and antimicrobial assays.

Table 1: NMR Structural Statistics for Caerin 4.1 in DPC

Micelles
Parameter Value
Total NOE Restraints 285
- Intra-residue 98
- Sequential (i, i+1) 89
- Medium-range (i, i+2 to i, i+4) 98
- Long-range (i, i+5) 0
Dihedral Angle Restraints 18
RMSD for Backbone Atoms (residues 4-24) 0.45+0.12 A
RMSD for Heavy Atoms (residues 4-24) 1.12+0.16 A

Data represents the mean and standard deviation for a family of 20 refined structures.
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Table 2: Minimum Inhibitory Concentration (MIC) of

Caerin 4.1
Organism MIC (pg/mL)
Staphylococcus aureus 12.5
Escherichia coli 25
Bacillus cereus 6.25
Pseudomonas aeruginosa >100
Candida albicans 50

Experimental Protocols

The structural and functional analysis of Caerin 4.1 relies on a combination of peptide
synthesis, spectroscopy, and microbiology techniques.

Peptide Synthesis and Purification

Caerin 4.1 is chemically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc
(9-fluorenylmethoxycarbonyl) chemistry. The C-terminus is typically amidated to mimic the
native peptide. Following synthesis, the peptide is cleaved from the resin and deprotected
using a standard cocktail (e.qg., trifluoroacetic acid, water, and triisopropylsilane). Purification is
achieved via reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18
column. The final product's identity and purity are confirmed using mass spectrometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to assess the secondary structure of the peptide in various
environments.

o Sample Preparation: A stock solution of purified peptide is prepared in water. Final samples
are prepared by diluting the stock into different solvent systems (e.g., 10 mM phosphate
buffer for aqueous conditions; 50% v/v TFE in buffer for a membrane-mimicking
environment).

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1577625?utm_src=pdf-body
https://www.benchchem.com/product/b1577625?utm_src=pdf-body
https://www.benchchem.com/product/b1577625?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Data Acquisition: CD spectra are recorded at room temperature on a calibrated
spectropolarimeter. Wavelength scans are typically performed from 190 to 250 nm ina 1 mm
path length quartz cuvette.

o Data Analysis: The resulting spectra are background-corrected by subtracting the spectrum
of the solvent blank. The mean residue ellipticity [8] is calculated and plotted against
wavelength. A strong negative band with minima at ~208 nm and ~222 nm is indicative of a-
helical content.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for determining the high-resolution 3D structure.

o Sample Preparation: The lyophilized peptide is dissolved in a 90% H20/10% D20 mixture
containing a membrane-mimicking agent, such as deuterated DPC micelles, at a
concentration suitable for NMR (~1-2 mM). The pH is adjusted to a physiological range (e.g.,
pH 5.0).

o Data Acquisition: A suite of two-dimensional NMR experiments is performed on a high-field
spectrometer (e.g., 600 MHz or higher). Key experiments include:

o TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems.

o NOESY (Nuclear Overhauser Effect Spectroscopy): Used to identify protons that are close
in space (<5 A), providing the distance restraints crucial for structure calculation. Mixing
times are typically varied (e.g., 100-250 ms).

o DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Provides information on
scalar couplings.

e Structure Calculation:

o Resonance Assignment: NMR spectra are processed, and chemical shifts are assigned to
specific protons in the peptide sequence.

o Restraint Generation: NOESY cross-peaks are integrated and converted into upper
distance limits (restraints). Dihedral angle restraints are often derived from chemical shift

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

data.

o Structure Calculation: A simulated annealing protocol using software like CYANA or
XPLOR-NIH is used to calculate a family of structures that satisfy the experimental
restraints.

o Refinement: The resulting structures are typically refined in an explicit water/micelle
environment using molecular dynamics simulations.

Visualized Workflows and Mechanisms

Diagrams created using the DOT language provide a clear visual representation of the complex
processes involved in studying Caerin 4.1.
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 To cite this document: BenchChem. [Three-dimensional structure of Caerin 4.1].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1577625#three-dimensional-structure-of-caerin-4-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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